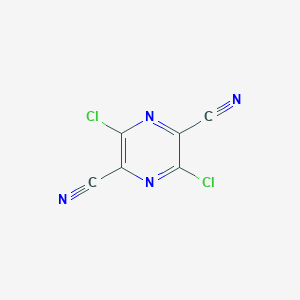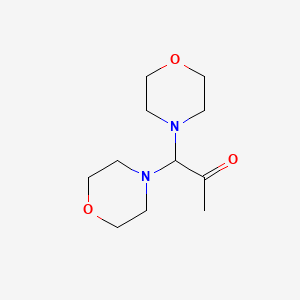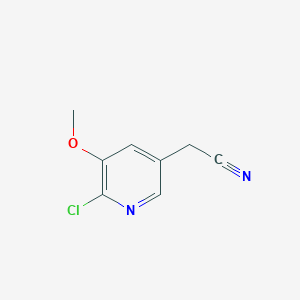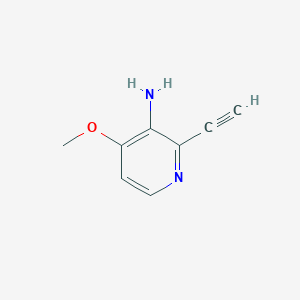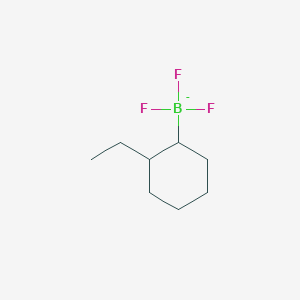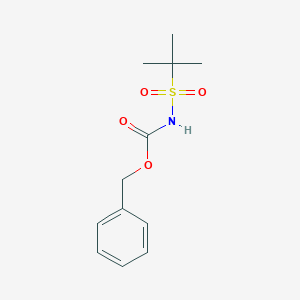
Benzyl (tert-butylsulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (tert-butylsulfonyl)carbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly useful in peptide synthesis due to its ability to protect amine groups under mild conditions and be removed selectively without affecting other functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (tert-butylsulfonyl)carbamate typically involves the reaction of benzyl carbamate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (tert-butylsulfonyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can remove the sulfonyl group, yielding the parent carbamate.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction can regenerate the parent carbamate .
Wissenschaftliche Forschungsanwendungen
Benzyl (tert-butylsulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for potential use in drug development due to its ability to protect functional groups during synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which benzyl (tert-butylsulfonyl)carbamate exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine. The molecular targets and pathways involved include the interaction with nucleophiles and the subsequent formation or cleavage of the carbamate bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Another carbamate used for protecting amine groups, but lacks the benzyl group.
Benzyl carbamate: Similar structure but without the tert-butylsulfonyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used for protecting amines, but removed under basic conditions.
Uniqueness
Benzyl (tert-butylsulfonyl)carbamate is unique due to its dual protection capabilities, allowing for selective deprotection under different conditions. This makes it highly versatile in complex synthetic routes where multiple protecting groups are required .
Eigenschaften
Molekularformel |
C12H17NO4S |
|---|---|
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
benzyl N-tert-butylsulfonylcarbamate |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)18(15,16)13-11(14)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
CTBVIAMNQGDJGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


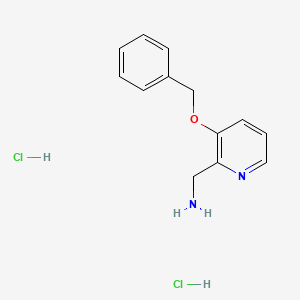
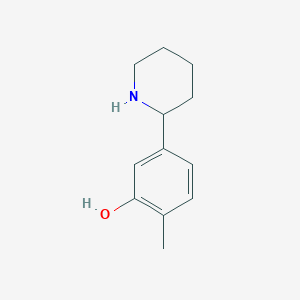
![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
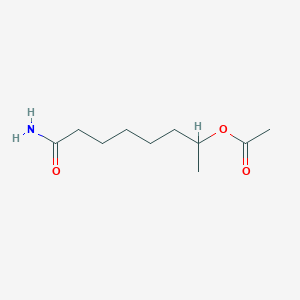
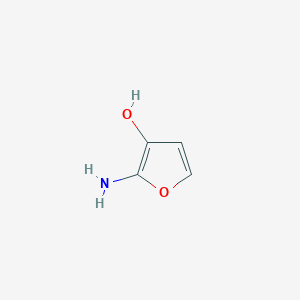
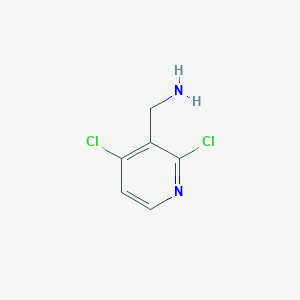
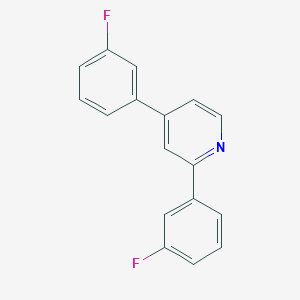
![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
